Propiconazole
Overview
Description
Propiconazole is a triazole fungicide widely used in agriculture to protect crops from fungal diseases. It is known for its systemic properties, meaning it can be absorbed by plants and transported throughout their tissues. This compound is effective against a broad spectrum of fungal pathogens, making it a valuable tool in crop protection .
Mechanism of Action
Target of Action
Propiconazole is a triazole fungicide, also known as a DMI, or demethylation inhibiting fungicide . Its primary target is the 14-alpha demethylase enzyme . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
This compound acts by binding with and inhibiting the 14-alpha demethylase enzyme . This inhibition prevents the demethylation of a precursor to ergosterol . This interaction with its targets leads to the cessation of cellular growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of ergosterol . By inhibiting the 14-alpha demethylase enzyme, this compound blocks the conversion of lanosterol into ergosterol . This disruption affects the integrity of the fungal cell membrane, leading to the inhibition of fungal growth .
Pharmacokinetics
It’s known that this compound is used agriculturally as a systemic fungicide , indicating that it can be absorbed and distributed throughout the plant to exert its antifungal effects.
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth . By disrupting ergosterol biosynthesis, this compound compromises the integrity of the fungal cell membrane . This leads to the cessation of cellular growth and eventually eliminates the fungi .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it’s used in a variety of environments, including turfgrasses, wheat, mushrooms, corn, wild rice, peanuts, almonds, sorghum, oats, pecans, apricots, peaches, nectarines, plums, prunes, and lemons . Its adaptability ensures efficacy irrespective of whether it’s used as a seed treatment, soil drench, or foliar application . .
Biochemical Analysis
Biochemical Properties
Propiconazole acts on fungal cell membranes . It is degraded by the bacterium Pseudomonas aeruginosa strain (PS-4), which utilizes this compound as a sole carbon source . The degradation process involves the secretion of three metabolites—1,2,4-triazole; 2,4-dichlorobenzoic acid; and 1-chlorobenzene .
Cellular Effects
This compound significantly alters the distribution of microbial communities, with notable changes in the abundance of various bacterial and fungal taxa . It increases the abundance of Proteobacteria and Planctomycetota, while decreasing that of Acidobacteria . In fungal communities, it increases the abundance of Ascomycota and Basidiomycota, while reducing that of Mortierellomycota .
Molecular Mechanism
This compound inhibits the demethylation process in fungi . It also triggers a significant decrease in dehydrogenase activity over time . Furthermore, induction of monooxygenase activity and the CYP450 gene is observed in the culture filtrate of strain PS-4, showing evidence of their role in the degradation of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, culture filtrates of the bacterium utilized up to 8 μg/L of this compound after 72 h of incubation at 30 °C and pH 7 . Over time, the application of this compound triggers a significant decrease in dehydrogenase activity .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, it is known that this compound has an impact on cholesterol metabolism in mammals .
Metabolic Pathways
This compound affects several metabolic pathways. Many alterations in the levels of biochemicals were found in the glycogen metabolism, glycolysis, lipolysis, carnitine, and the tricarboxylic acid cycle pathways . The carbon degradation pathway was upregulated, indicating the microbial detoxification of the contaminant in the treated soil .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propiconazole can be synthesized through several routes, but the most common involves the following steps:
Acylation and Bromination: The process begins with the acylation of 2,4-dichlorophenylacetic acid, followed by bromination to introduce a bromine atom.
Cyclization: The brominated intermediate undergoes cyclization with 1,2-diol to form a dioxolane ring.
Condensation: The final step involves the condensation of the dioxolane intermediate with 1H-1,2,4-triazole or its sodium/potassium salt.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Propiconazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo substitution reactions, particularly involving the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as halogens and nucleophiles are often involved in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized metabolites and substituted derivatives, which can be analyzed using techniques like mass spectrometry and NMR spectroscopy .
Scientific Research Applications
Propiconazole has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of triazole fungicides.
Biology: Researchers use it to investigate the effects of fungicides on plant physiology and fungal resistance mechanisms.
Medicine: Although primarily an agricultural fungicide, its mechanism of action provides insights into antifungal drug development.
Comparison with Similar Compounds
Similar Compounds
Comparison
Propiconazole is unique among triazole fungicides due to its broad spectrum of activity and systemic properties. Compared to tebuconazole and myclobutanil, this compound often exhibits higher efficacy and longer-lasting effects. Flutriafol, while similar, is typically used in different agricultural contexts .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJLVHWMYQXCPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 | |
Record name | PROPICONAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18216 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024280 | |
Record name | Propiconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish odorless liquid. Non corrosive. Used as a fungicide., Yellowish liquid; [Merck Index] Colorless or white solid or yellowish liquid; [HSDB] Yellowish liquid (clear if purified); mp = -23 deg C; [eChemPortal: ESIS] Clear yellow viscous liquid; [MSDSonline] | |
Record name | PROPICONAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18216 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propiconazole | |
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URL | https://haz-map.com/Agents/6865 | |
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Boiling Point |
180 °C at 0.1 mm Hg | |
Record name | PROPICONAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
47 g/L in n-hexane; completely miscible with ethanol, acetone, toluene, and octanol., Soluble in most organic solvents, In water, 100 mg/L at 25 °C | |
Record name | PROPICONAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000001 [mmHg], 1X10-6 mm Hg at 25 °C | |
Record name | Propiconazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6865 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | PROPICONAZOLE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
A first version cDNA microarray of the cladoceran Daphnia magna /was developed/. Through Suppression Subtractive Hybridization PCR (SSH-PCR) 855 life stage-specific cDNAs were collected and used to document the toxicological mode of action of the pesticide propiconazole. DNA sequencing analysis revealed gene fragments related to important functional classes such as embryo development, energy metabolism, molting and cell cycle. Major changes in transcription were observed in organisms exposed for 4 and 8 days to 1 microg/mL. After 4 days a 3-fold down-regulation of the gene encoding the yolk protein, vitellogenin, was observed indicating impaired oocyte maturation. Moreover, genes such as a larval-specific gene and chaperonin were repressed, whereas the heat shock 90 protein and ATP synthase were induced. Organismal effects clearly confirmed the major molecular findings: at the highest concentration (1 ug/mL) adult growth was significantly (p < 0.05) impaired and increased developmental effects in the offspring could be noted. We have demonstrated the potential of microarray analysis in toxicity screening with D. magna. The use of vitellogenin mRNA as a rapid biomarker of reproductive effects in chronic toxicity studies with cladocerans is suggested. | |
Record name | PROPICONAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellowish, viscous liquid, White crystalline powder, Colorless solid | |
CAS No. |
60207-90-1 | |
Record name | PROPICONAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18216 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propiconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60207-90-1 | |
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Record name | Propiconazole [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propiconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024280 | |
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Record name | 1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PROPICONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142KW8TBSR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | PROPICONAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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